![molecular formula C6H4Cl2FNO2S B1529902 2,3-Dichloro-5-fluorobenzenesulfonamide CAS No. 1806329-30-5](/img/structure/B1529902.png)
2,3-Dichloro-5-fluorobenzenesulfonamide
Overview
Description
2,3-Dichloro-5-fluorobenzenesulfonamide (CAS No. 1806329-30-5) is a chemical compound with the molecular formula C6H4Cl2FNO2S . It belongs to the class of sulfonamides and contains chlorine, fluorine, and sulfonamide functional groups. This compound is used in pharmaceutical research and testing .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-fluorobenzenesulfonamide involves the introduction of chlorine and fluorine atoms onto a benzene ring bearing a sulfonamide group. Specific synthetic routes and reaction conditions may vary, but the overall process aims to achieve the desired substitution pattern .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-fluorobenzenesulfonamide consists of a benzene ring substituted with two chlorine atoms (at positions 2 and 3) and a fluorine atom. The sulfonamide group is attached to the benzene ring at position 5. The compound’s three-dimensional arrangement influences its reactivity and biological properties .
Chemical Reactions Analysis
2,3-Dichloro-5-fluorobenzenesulfonamide may participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and amide bond formation. Researchers explore its reactivity to design novel derivatives with specific pharmacological activities .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for 2,3-Dichloro-5-fluorobenzenesulfonamide depends on its intended use. As a sulfonamide, it may inhibit enzymes involved in bacterial folate synthesis or exhibit other biological effects. Further studies are needed to elucidate its precise mode of action .
Future Directions
- Formulation : Develop suitable dosage forms .
properties
IUPAC Name |
2,3-dichloro-5-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(9)2-5(6(4)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMONLYSVVOZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-fluorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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